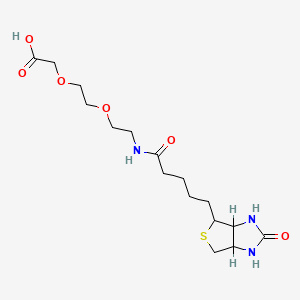

Biotinyl-8-amino-3,6-dioxaoctanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

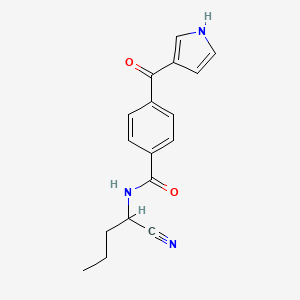

Biotinyl-8-amino-3,6-dioxaoctanoic acid is a biotinylating reagent linked with a polyethylene glycol (PEG) chain for improved water solubility. Biotin is an affinity ligand used in biochemical applications such as pull-down assays or for ligating with streptavidin proteins . The compound has the molecular formula C16H27N3O6S and a molecular weight of 389.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotinyl-8-amino-3,6-dioxaoctanoic acid can be synthesized through a series of chemical reactions involving biotin and a PEG linker. The carboxylic group of biotin can react with amine-containing molecules in the presence of activators such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . The reaction typically occurs under mild conditions, ensuring the stability of the biotin moiety.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 97% . The compound is then stored at low temperatures (0-8°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Biotinyl-8-amino-3,6-dioxaoctanoic acid primarily undergoes substitution reactions due to the presence of reactive functional groups such as the carboxylic acid and amine groups. These reactions are facilitated by the use of coupling agents like HATU .

Common Reagents and Conditions

HATU: Used as a coupling agent to activate the carboxylic group for reaction with amines.

DMF (Dimethylformamide): Often used as a solvent in these reactions due to its ability to dissolve both reactants and products.

Major Products Formed

The major products formed from these reactions are biotinylated compounds, which can be used for various biochemical applications such as labeling proteins or nucleic acids .

Scientific Research Applications

Biotinyl-8-amino-3,6-dioxaoctanoic acid is widely used in scientific research due to its ability to biotinylate molecules, enhancing their detection and purification. Some key applications include:

Chemistry: Used in the synthesis of biotinylated compounds for various assays.

Biology: Employed in pull-down assays to study protein-protein interactions.

Medicine: Utilized in diagnostic assays to detect specific biomolecules.

Industry: Applied in the production of biotinylated reagents for research and development

Mechanism of Action

The mechanism of action of biotinyl-8-amino-3,6-dioxaoctanoic acid involves the formation of a stable bond between biotin and the target molecule. The biotin moiety binds with high affinity to streptavidin or avidin proteins, allowing for the efficient capture and detection of the biotinylated molecule . This interaction is highly specific and robust, making it a valuable tool in various biochemical applications.

Comparison with Similar Compounds

Biotinyl-8-amino-3,6-dioxaoctanoic acid is unique due to its PEG linker, which enhances its water solubility and reduces non-specific binding. Similar compounds include:

1-Biotinyl-3,6-dioxa-8-octaneamine hydrochloride: Another biotinylated linker with similar applications.

8-Biotinylamido-3,6-dioxaoctanoic acid: A versatile biotinylated linker used in chemical tools.

These compounds share similar functionalities but differ in their linkers and specific applications, highlighting the versatility and specificity of this compound.

Properties

IUPAC Name |

2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O6S/c20-13(17-5-6-24-7-8-25-9-14(21)22)4-2-1-3-12-15-11(10-26-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJSWUMAQDFRDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCC(=O)O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-hydroxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757084.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2757088.png)

![2-(2-chlorophenyl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2757091.png)

![N-(4-ethylphenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2757099.png)